molecular formula C17H14Br2O2 B3696791 1,5-bis(4-bromophenyl)-1,5-pentanedione CAS No. 35333-25-6

1,5-bis(4-bromophenyl)-1,5-pentanedione

Cat. No.: B3696791
CAS No.: 35333-25-6
M. Wt: 410.1 g/mol
InChI Key: SMEGULIXMHGBBP-UHFFFAOYSA-N
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Description

1,5-Bis(4-bromophenyl)-1,5-pentanedione is an organic compound characterized by the presence of two bromophenyl groups attached to a pentanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(4-bromophenyl)-1,5-pentanedione can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with a suitable reagent to form the desired diketone. One common method involves the use of ammonium acetate in acetic acid under reflux conditions . The reaction typically proceeds as follows:

    Condensation Reaction: 4-bromoacetophenone is reacted with a suitable aldehyde or ketone in the presence of a base such as ammonium acetate.

    Reflux: The reaction mixture is heated under reflux in acetic acid for several hours.

    Precipitation: The product is precipitated out of the solution by adding water and then collected and washed with a water-ethanol mixture.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-bromophenyl)-1,5-pentanedione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The diketone moiety can undergo oxidation to form carboxylic acids or other oxidized products.

    Reduction Reactions: The diketone can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution: Substituted bromophenyl derivatives.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

1,5-Bis(4-bromophenyl)-1,5-pentanedione has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,5-bis(4-bromophenyl)-1,5-pentanedione involves its interaction with molecular targets through its bromophenyl and diketone moieties. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-chlorophenyl)-1,5-pentanedione: Similar structure but with chlorine atoms instead of bromine.

    1,5-Bis(4-fluorophenyl)-1,5-pentanedione: Similar structure but with fluorine atoms instead of bromine.

    1,5-Bis(4-iodophenyl)-1,5-pentanedione: Similar structure but with iodine atoms instead of bromine.

Uniqueness

1,5-Bis(4-bromophenyl)-1,5-pentanedione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atoms can participate in specific substitution reactions that are not as readily achievable with chlorine, fluorine, or iodine.

Properties

IUPAC Name

1,5-bis(4-bromophenyl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2O2/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEGULIXMHGBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278889
Record name 1,5-Bis(4-bromophenyl)-1,5-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35333-25-6
Record name 1,5-Bis(4-bromophenyl)-1,5-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35333-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Bis(4-bromophenyl)-1,5-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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